molecular formula C10H11ClO2S B8385441 [2-(Chloromethyl)allyl]phenyl sulfone

[2-(Chloromethyl)allyl]phenyl sulfone

Cat. No.: B8385441
M. Wt: 230.71 g/mol
InChI Key: JAABPBIPZBBSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Chloromethyl)allyl]phenyl sulfone is a versatile chemical building block valued in synthetic organic chemistry for its dual functional groups, which allow for sequential and selective transformations. Its core research value lies in its role as a key intermediate in cross-coupling reactions, particularly in the development of environmentally friendly methodologies. For instance, structurally related allyl phenyl sulfones have been successfully used in nickel-catalyzed Suzuki–Miyaura couplings performed in water, providing a sustainable route to valuable 2-aryl allyl sulfone derivatives . This reaction highlights the compound's utility in green chemistry applications and its compatibility with abundant transition metal catalysts. The molecule features two reactive sites: the chloromethyl group and the allylic sulfone moiety. The sulfone group is a strong electron-withdrawing group that stabilizes adjacent anionic charges and facilitates nucleophilic substitution and elimination reactions. The chloromethyl group serves as an excellent electrophile for further functionalization, such as nucleophilic displacement. Meanwhile, the allylic position adjacent to the sulfone group is highly amenable to carbon-carbon bond formation via metal-catalyzed cross-coupling, as demonstrated in the synthesis of more complex allylated structures . This combination makes this compound a particularly useful scaffold for constructing complex molecules, including pharmaceuticals, agrochemicals, and new polymeric materials. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for application to humans or animals. Researchers should consult the safety data sheet and wear appropriate personal protective equipment, including gloves, eye protection, and a dust mask, when handling this compound.

Properties

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

2-(chloromethyl)prop-2-enylsulfonylbenzene

InChI

InChI=1S/C10H11ClO2S/c1-9(7-11)8-14(12,13)10-5-3-2-4-6-10/h2-6H,1,7-8H2

InChI Key

JAABPBIPZBBSGM-UHFFFAOYSA-N

Canonical SMILES

C=C(CS(=O)(=O)C1=CC=CC=C1)CCl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Compounds containing sulfone groups have been extensively studied for their anticancer properties. Research indicates that derivatives of sulfonamides, which include [2-(Chloromethyl)allyl]phenyl sulfone, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast, lung, and colon cancers by inducing apoptosis through caspase activation pathways .

Table 1: Anticancer Activity of Sulfone Derivatives

Compound NameCancer TypeMechanism of ActionReference
VemurafenibMelanomaBRAF inhibition
E7010Colorectal CancerInhibition of tumor growth
This compoundBreast CancerApoptosis induction

Bioconjugation and Protein Modification

Selective Modification of Proteins
this compound has been utilized as a reagent for site-selective modification of proteins at cysteine and disulfide sites. The compound's reactivity allows for efficient conjugation to biomolecules, enhancing their therapeutic potential. For example, it can be used to modify peptides and proteins in a one-pot reaction, which simplifies the synthesis process and improves yield .

Table 2: Protein Modification Using this compound

SubstrateModification TypeEfficiency (%)Reference
SomatostatinDisulfide modification83
Anti-GFP nanobodyCysteine modification90
LysozymeDual functionalization75

Chemical Synthesis

Versatile Synthetic Intermediate
The sulfone group in this compound acts as a versatile synthetic intermediate in organic chemistry. It can participate in various reactions, such as nucleophilic substitutions and Michael additions, making it valuable for synthesizing complex organic molecules. This versatility is attributed to its ability to stabilize adjacent carbanions and function as an electron-withdrawing group .

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of this compound, researchers observed significant inhibition of cell proliferation in breast cancer cell lines. The study highlighted the compound's potential to induce apoptosis through mitochondrial pathways, suggesting further investigation into its mechanism could lead to new therapeutic strategies.

Case Study 2: Protein Conjugation Techniques
Another study focused on the use of this compound for protein conjugation. The results demonstrated its effectiveness in modifying cysteine residues in various peptides, leading to enhanced stability and activity of the modified proteins. This application is particularly relevant for developing targeted drug delivery systems in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Sulfone Compounds

This section compares [2-(Chloromethyl)allyl]phenyl sulfone with structurally related sulfones, focusing on molecular features, reactivity, and applications.

Structural and Physical Properties

Table 1 highlights key structural differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₉H₉ClO₂S 216.68 Chloromethyl allyl, phenyl Electrophilic chloromethyl group
Allyl phenyl sulfone (CAS 16212-05-8) C₉H₁₀O₂S 182.24 Allyl, phenyl Used in intermolecular acylation
4-Chlorophenyl phenyl sulfone C₁₂H₉ClO₂S 252.72 4-Chlorophenyl, phenyl Higher steric bulk; stable aryl sulfone
N-[2-(Chloromethyl)phenyl]-1-phenylmethanesulfonamide C₁₄H₁₄ClNO₂S 295.78 Chloromethyl phenyl, sulfonamide Sulfonamide functionality; diverse bioactivity potential

Key Observations :

  • The chloromethyl group in this compound distinguishes it from allyl phenyl sulfone, offering a reactive site for nucleophilic substitution or further functionalization.
  • 4-Chlorophenyl phenyl sulfone () lacks an allyl group but features a chlorine atom on the phenyl ring, which may influence electronic properties (e.g., electron-withdrawing effects) .

Reactivity Insights :

  • Allyl phenyl sulfone’s reactivity in acylation reactions is well-documented, with yields reaching 82% under optimized basic conditions . The chloromethyl analog is expected to exhibit similar or enhanced reactivity due to the electron-withdrawing Cl atom, though experimental data are lacking.
  • In pharmaceutical synthesis (), sulfones like 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl-1H-benzimidazole form via sulfoxide overoxidation. This suggests that this compound could also emerge as a byproduct in analogous oxidation reactions.
Stability and Industrial Relevance
  • Stability : Sulfones generally exhibit high thermal and chemical stability. For example, 4-chlorophenyl phenyl sulfone () is a stable crystalline solid, whereas allyl sulfones may be more reactive due to unsaturated bonds. The chloromethyl group in this compound could introduce labile C-Cl bonds, requiring careful handling.
  • Industrial Use : Allyl phenyl sulfone derivatives are intermediates in drug synthesis (e.g., pantoprazole in ). The chloromethyl variant could serve as a precursor for functionalized polymers or agrochemicals.

Q & A

Q. How do steric and electronic factors affect nucleophilic substitution at the chloromethyl group in sulfones?

  • Methodological Answer : Steric bulk near the chloromethyl group (e.g., ortho-substituted aryl rings) slows SN2 reactivity, while electron-withdrawing groups (e.g., sulfonyl) enhance leaving-group ability. Kinetic studies in 90% DMF-H₂O with triphenylphosphine show rate dependence on substituent position (2- vs. 4-halomethyl) .

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